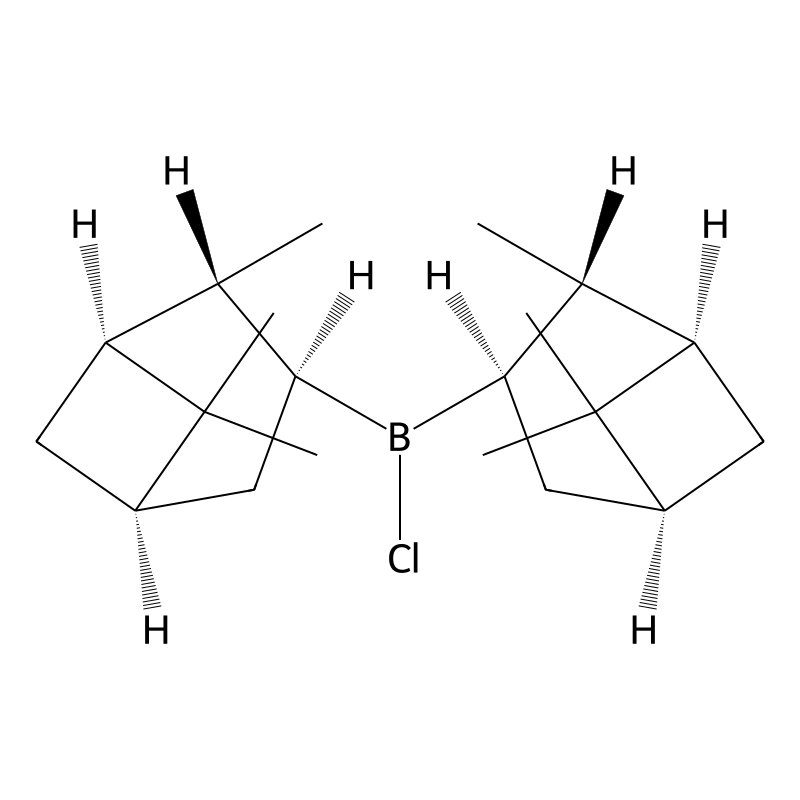

(+)-Diisopinocampheyl chloroborane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Asymmetric Hydroboration

One of the primary applications of (+)-Ipc2BCI is in asymmetric hydroboration. This reaction involves the addition of a boron-hydrogen (B-H) bond across a carbon-carbon double bond (C=C) to form a new carbon-boron (C-B) bond. (+)-Ipc2BCI can selectively react with one face of the C=C double bond due to its chirality, leading to the formation of a specific enantiomer of the product. This is particularly useful for the synthesis of chiral alcohols, which are important building blocks in many pharmaceuticals and other biologically active molecules .

Enantioselective Catalysis

(+)-Ipc2BCI can also be used as a chiral Lewis acid catalyst in various other reactions. It can activate substrates and control their reactivity through Lewis acid-base interactions, influencing the reaction pathway and promoting the formation of a specific enantiomer. This approach has been applied to diverse reactions, including:

- Aldol reactions: Formation of carbon-carbon bonds between carbonyl and enol groups .

- Diels-Alder reactions: Cycloaddition reactions between dienes and dienophiles .

- Allylic alkylations: Formation of carbon-carbon bonds involving allylic substrates .

These are just a few examples, and the potential applications of (+)-Ipc2BCI in enantioselective catalysis are constantly being explored by researchers.

Research into New Applications

While established in various asymmetric syntheses, research continues to explore the potential of (+)-Ipc2BCI in new areas. This includes:

- Development of new catalysts: Modifications to the structure of (+)-Ipc2BCI can lead to improved catalytic activity and selectivity for specific reactions .

- Exploration of new reaction pathways: Combining (+)-Ipc2BCI with other catalysts or reagents can unlock new reaction possibilities for the synthesis of complex molecules .

(+)-Diisopinocampheyl chloroborane is an organoborane compound notable for its utility in asymmetric synthesis. It is a colorless solid that acts as a precursor to various related reagents. This compound was first reported in 1961 by Zweifel and Brown, marking a significant advancement in the field of asymmetric synthesis using boranes. The compound is primarily utilized for synthesizing chiral secondary alcohols and is often represented as a monomer, although it exists as a dimer with B-H-B bridges in its structure .

Physical Properties- Molecular Formula: C20H34BCl

- Melting Point: 53-55 °C

- Boiling Point: Approximately 369.6 °C at 760 mmHg

- Density: Approximately 0.91 g/cm³ .

The reactivity of (+)-diisopinocampheyl chloroborane is characterized by its ability to undergo various chemical transformations:

- Hydroboration: This compound selectively hydroborates unhindered alkenes, yielding chiral alcohols with high enantioselectivity. For example, it reacts with 2-butene and 3-hexene to produce their respective chiral alcohols with excellent enantiomeric excess (ee) values .

- Oxidation Reactions: When oxidized using basic hydrogen peroxide, it produces isopincampheol, while methanolysis results in methoxydiisopinocampheylborane .

- Reactions with Aldehydes: The compound can react with aldehydes to form chiral boronic esters, which are valuable intermediates for further synthetic applications, including the Suzuki reaction .

While specific biological activity data for (+)-diisopinocampheyl chloroborane is limited, organoboranes in general have been studied for their potential biological effects, including antibacterial and antifungal properties. The toxicity profile indicates that it can cause severe skin burns and eye damage upon contact, highlighting the need for careful handling .

The synthesis of (+)-diisopinocampheyl chloroborane can be achieved through several methods:

- Hydroboration of α-Pinene: Initially prepared by hydroborating excess α-pinene with borane.

- Generation from Borane-Methyl Sulfide: More commonly produced from borane-methyl sulfide due to its efficiency and yield.

- Chlorination of Diisopinocampheylborane: Treatment with hydrogen chloride converts diisopinocampheylborane into (+)-diisopinocampheyl chloroborane .

(+)-Diisopinocampheyl chloroborane is primarily employed in organic synthesis, particularly for:

- Asymmetric Synthesis: Used extensively to create chiral compounds, especially secondary alcohols.

- Synthetic Intermediates: Acts as a precursor for various boron-containing reagents that facilitate further chemical transformations.

- Pharmaceutical Chemistry: Its derivatives are explored for potential applications in drug development due to their unique reactivity profiles .

Research on interaction studies involving (+)-diisopinocampheyl chloroborane focuses on its reactivity with various substrates. It has been shown to effectively interact with alkenes and aldehydes, generating chiral products that are crucial in asymmetric synthesis. Additionally, studies indicate that it may exhibit complementary reactivity with other boron reagents, enhancing its utility in multi-step synthetic pathways .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with (+)-diisopinocampheyl chloroborane:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Diisopinocampheylborane | Organoborane | Precursor to chiral alcohols; dimeric structure |

| Monoisopinocampheylborane | Organoborane | Derived from diisopinocampheylborane; used for different enantiomers |

| 9-Borabicyclononane | Organoborane | Known for high stereoselectivity in hydroboration reactions |

| Tri-n-butyl borane | Organoborane | Commonly used but less selective than diisopinocampheyl derivatives |

These compounds highlight the unique properties of (+)-diisopinocampheyl chloroborane, particularly its high enantioselectivity and utility in asymmetric synthesis compared to other boron reagents .

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (31.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive